2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate
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Overview
Description
2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C15H12ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a 2,6-dimethylphenyl group, a 2-chloro substituent, and a 4-nitro group on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield 2,6-dimethylphenol and 2-chloro-4-nitrobenzoic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.
Ester Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 2,6-Dimethylphenyl 2-chloro-4-aminobenzoate.
Ester Hydrolysis: 2,6-Dimethylphenol and 2-chloro-4-nitrobenzoic acid.
Scientific Research Applications
2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the ester moiety can be hydrolyzed to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylphenyl 2-chloro-4-nitrobenzoate
- 2,4-Dimethylphenyl 2-chloro-4-nitrobenzoate
- 3,4-Dimethylphenyl 2-chloro-4-nitrobenzoate
Uniqueness
2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity compared to its isomers .
Properties
IUPAC Name |
(2,6-dimethylphenyl) 2-chloro-4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-9-4-3-5-10(2)14(9)21-15(18)12-7-6-11(17(19)20)8-13(12)16/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYESANRNIDLQPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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